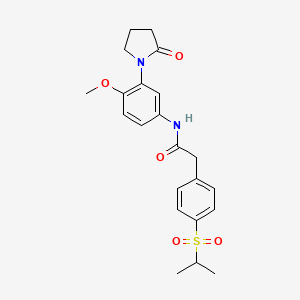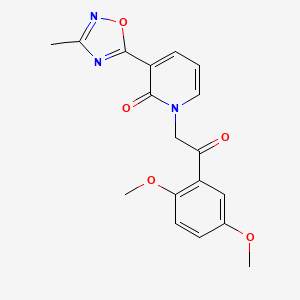![molecular formula C19H17N5O B2414888 (1H-Indol-6-yl)(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanon CAS No. 1797335-93-3](/img/structure/B2414888.png)
(1H-Indol-6-yl)(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a useful research compound. Its molecular formula is C19H17N5O and its molecular weight is 331.379. The purity is usually 95%.
BenchChem offers high-quality (1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben aufgrund ihrer antiviralen Eigenschaften Aufmerksamkeit erregt. Forscher haben verschiedene Indol-basierte Verbindungen synthetisiert und ihre Wirksamkeit gegen Viren bewertet. Beispielsweise:
- Methyl-6-Amino-4-Isobutoxy-1H-indol-2-carboxylat zeigte eine inhibitorische Aktivität gegen das Influenzavirus A mit einem IC50 von 7,53 μmol/L .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemikarbazid-Derivate zeigten eine potente antivirale Aktivität gegen das Coxsackie-Virus B4 .
Antituberkulose-Aktivität
Angesichts der Bedeutung der Bekämpfung von Tuberkulose könnte die Bewertung des antituberkulären Potenzials der Verbindung wertvoll sein. Indol-Gerüste wurden auf ihre Aktivität gegen Mycobacterium tuberculosis untersucht .
Andere biologische Aktivitäten
Indolderivate sind auch an verschiedenen anderen biologischen Prozessen beteiligt, darunter antioxidative, antidiabetische und antimalarielle Wirkungen. Obwohl direkte Beweise für unsere Verbindung fehlen, lohnt es sich, diese Wege zu erforschen.
Zusammenfassend lässt sich sagen, dass die einzigartige Struktur der Verbindung aufregende Möglichkeiten für die Medikamentenentwicklung und therapeutische Anwendungen bietet. Weitere Forschung ist erforderlich, um ihr Potenzial in diesen verschiedenen Bereichen voll auszuschöpfen. 🌟
Eigenschaften
IUPAC Name |
1H-indol-6-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-8-18-21-10-15-11-23(7-5-17(15)24(18)22-12)19(25)14-3-2-13-4-6-20-16(13)9-14/h2-4,6,8-10,20H,5,7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCAYIJONKPVFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5)C=NC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)


![(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414820.png)
![[4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2414821.png)




